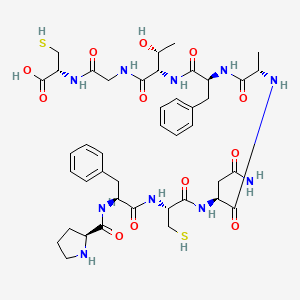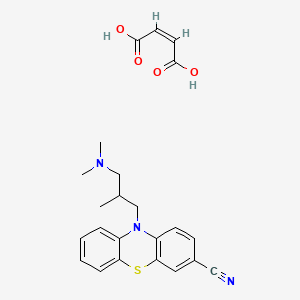
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is particularly notable for its use in veterinary medicine as a tranquilizer and antiemetic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves several steps. The starting material is typically phenothiazine, which undergoes a series of chemical reactions to introduce the dimethylamino and methylpropyl groups. The final step involves the reaction with maleic acid to form the maleate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is usually purified through crystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the phenothiazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield halogenated or alkylated derivatives .
Applications De Recherche Scientifique
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Primarily used in veterinary medicine as a tranquilizer and antiemetic. It is also studied for its potential use in treating psychiatric disorders in humans.
Industry: Utilized in the formulation of veterinary pharmaceuticals and as a chemical intermediate in the synthesis of other phenothiazine derivatives .
Mécanisme D'action
The mechanism of action of 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate involves its interaction with various neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5-HT1 and 5-HT2), histamine receptors (H1), and adrenergic receptors (alpha1 and alpha2). This broad receptor antagonism leads to its sedative, antiemetic, and antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triflupromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promazine: Used as an antipsychotic and sedative, with a similar mechanism of action.
Pheniramine: An antihistamine with sedative properties, structurally related to phenothiazines .
Uniqueness
10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of sedative and antiemetic effects makes it particularly valuable in veterinary medicine. Additionally, its ability to interact with multiple neurotransmitter systems provides a broad spectrum of therapeutic applications .
Propriétés
Numéro CAS |
63833-98-7 |
|---|---|
Formule moléculaire |
C23H25N3O4S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-3-carbonitrile |
InChI |
InChI=1S/C19H21N3S.C4H4O4/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-10-15(11-20)8-9-17(19)22;5-3(6)1-2-4(7)8/h4-10,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
LTWASAFJRXZDDY-BTJKTKAUSA-N |
SMILES isomérique |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC(CN1C2=C(C=C(C=C2)C#N)SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


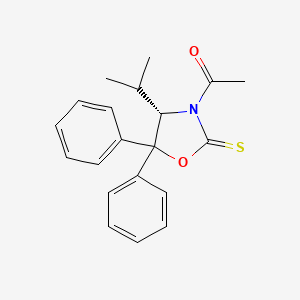
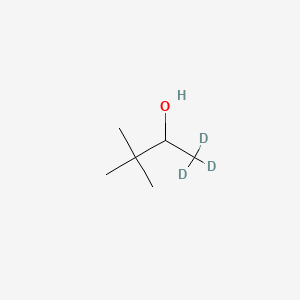
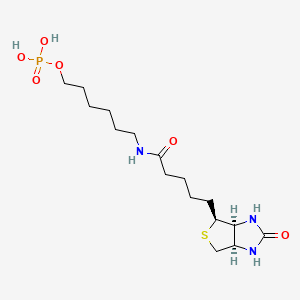


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
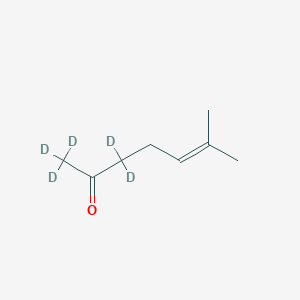
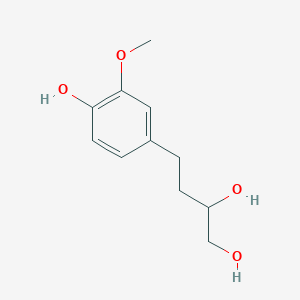

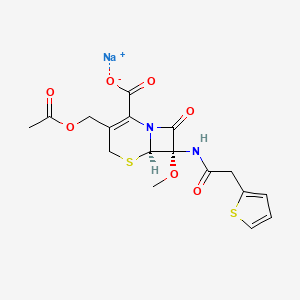

![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
